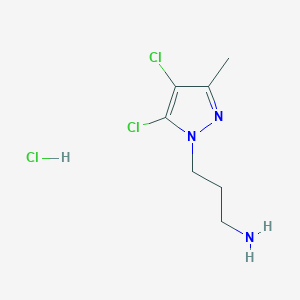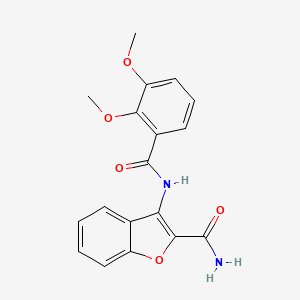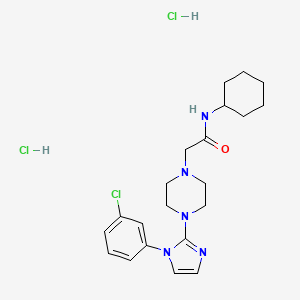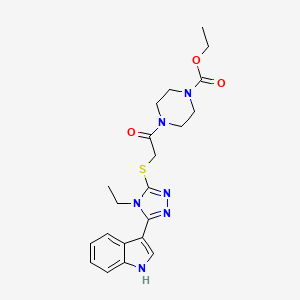![molecular formula C19H20FN5O3 B2428359 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine CAS No. 1396630-66-2](/img/structure/B2428359.png)
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine is a synthetic compound that combines a triazole ring, a piperazine ring, a furan ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can be achieved through several steps:
Step 1: : Synthesis of 3-fluoro-4-methoxyphenyl azide from 3-fluoro-4-methoxyphenylamine using sodium nitrite and hydrochloric acid.
Step 2: : Preparation of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole through cycloaddition reaction between 3-fluoro-4-methoxyphenyl azide and an alkyne.
Step 3: : Alkylation of the triazole ring with piperazine using suitable alkylating agents.
Step 4: : Acylation of the piperazine derivative with furoyl chloride to obtain the final compound.
Industrial Production Methods
Industrial production may involve optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst usage to maximize yield and purity. Continuous flow synthesis and green chemistry principles could be applied to enhance scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine can undergo several types of reactions:
Oxidation: : The triazole ring may undergo oxidation using agents such as potassium permanganate.
Reduction: : Reduction of the triazole ring could be achieved using hydrogenation methods.
Substitution: : The fluoro and methoxy substituents on the phenyl ring can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or organic solvents.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, nucleophiles, and suitable solvents.
Major Products
Oxidation Products: : Hydroxyl derivatives of the triazole and phenyl rings.
Reduction Products: : Hydrogenated derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be studied for its unique triazole and piperazine-based scaffolds, which may serve as key intermediates for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, it shows potential as a candidate for drug development due to its structural components that can interact with various biological targets. Its triazole moiety, for instance, is known for antimicrobial and antifungal properties.
Industry
In industry, its unique chemical structure may be explored for developing advanced materials, including polymers and ligands for metal coordination complexes.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action in biological systems involves interaction with enzymes and receptors through its triazole and piperazine moieties. These interactions can disrupt specific biological pathways, leading to the compound's desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
Uniqueness
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine stands out due to its combined 3-fluoro-4-methoxy substitution on the phenyl ring and the furoyl group on the piperazine ring, which may impart unique biological and chemical properties not present in closely related compounds.
That covers everything. Whether for medicinal chemistry, industrial use, or scientific curiosity, this compound certainly has a lot going for it. Anything else you're itching to know?
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-27-18-3-2-15(10-17(18)20)25-16(11-21-22-25)12-23-5-7-24(8-6-23)19(26)14-4-9-28-13-14/h2-4,9-11,13H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDEUGSMLSLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=COC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)
![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)


![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)
![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2428285.png)
![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)


